molecular formula C13H15ClN4 B1419943 1-[1-(3-Chlorophenyl)imidazol-2-yl]piperazine CAS No. 1019115-41-3

1-[1-(3-Chlorophenyl)imidazol-2-yl]piperazine

Cat. No. B1419943
CAS RN: 1019115-41-3
M. Wt: 262.74 g/mol
InChI Key: SQLDVRRWLVNKRR-UHFFFAOYSA-N
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Description

1-[1-(3-Chlorophenyl)imidazol-2-yl]piperazine is a chemical compound that belongs to the piperazine class of compounds. It has a molecular formula of C13H15ClN4 and a molecular weight of 262.74 g/mol .

Scientific Research Applications

Antibacterial and Antifungal Activities

A study by Gan, Fang, and Zhou (2010) synthesized azole-containing piperazine derivatives, including compounds similar to 1-[1-(3-Chlorophenyl)imidazol-2-yl]piperazine. These compounds showed moderate to significant antibacterial and antifungal activities in vitro, comparable to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).

Cytotoxic Agents in Cancer Treatment

Ghasemi, Sharifi, and Mojarrad (2020) reported on the synthesis of piperazin-2-one derivatives, structurally similar to 1-[1-(3-Chlorophenyl)imidazol-2-yl]piperazine. These compounds, after bioisosteric substitution and group rearrangement, showed increased cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy (Ghasemi, Sharifi, & Mojarrad, 2020).

Antimicrobial Applications

Patil et al. (2021) synthesized new piperazine derivatives, including compounds structurally related to 1-[1-(3-Chlorophenyl)imidazol-2-yl]piperazine. These compounds demonstrated promising antimicrobial activity against bacterial and fungal strains, highlighting their potential as antimicrobial agents (Patil et al., 2021).

Antituberculosis and Anticancer Studies

Mallikarjuna, Padmashali, and Sandeep (2014) researched 1-(4-Chlorophenyl) cyclopropyl derivatives of piperazin-1-yl methanone, closely related to the compound . These derivatives showed significant antituberculosis and anticancer activities, indicating potential for development as therapeutic agents (Mallikarjuna, Padmashali, & Sandeep, 2014).

properties

IUPAC Name

1-[1-(3-chlorophenyl)imidazol-2-yl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4/c14-11-2-1-3-12(10-11)18-9-6-16-13(18)17-7-4-15-5-8-17/h1-3,6,9-10,15H,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLDVRRWLVNKRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CN2C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(3-Chloro-phenyl)-1H-imidazol-2-yl]-piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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